molecular formula C19H17N5O3 B2649333 N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide

N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide

Katalognummer: B2649333
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: MAMOWEZJJOSHHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and an acetamide-linked furan-2-ylmethyl moiety at the N-terminus. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The furan-2-ylmethyl group may enhance solubility and influence intermolecular interactions, such as hydrogen bonding, which is critical for target binding .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-13-4-6-14(7-5-13)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)20-9-15-3-2-8-27-15/h2-8,10,12H,9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMOWEZJJOSHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-Furan-2-ylmethyl-2-(4-oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates a furan moiety, a pyrazolo[3,4-d]pyrimidine structure, and an acetamide group, suggesting diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N4O2. The presence of the furan ring and the pyrazolo[3,4-d]pyrimidine core indicates potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular:

  • MCF7 Cell Line : Compounds within this class have shown IC50 values ranging from 0.01 µM to 0.46 µM against MCF7 breast cancer cells, indicating potent anticancer activity .
CompoundIC50 (µM)Cell Line
Compound 200.98 ± 0.06MCF7
Compound 210.39 ± 0.06HCT116
Compound 220.01MCF7

Anti-inflammatory Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. These compounds can inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

Studies on similar derivatives have shown promising antimicrobial activity against various pathogens. The mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

  • Study on Pyrazole Derivatives : A study evaluated a series of substituted pyrazoles for their anticancer activity against multiple cell lines including Hep-2 and P815. Some derivatives exhibited significant cytotoxicity with IC50 values as low as 3.25 mg/mL .
  • Docking Studies : Molecular docking studies conducted on related compounds indicated strong binding affinities to targets involved in cancer proliferation and inflammation pathways, suggesting that N-Furan-2-ylmethyl derivatives could be developed into effective therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs within the pyrazolo-pyrimidinone and related heterocyclic families. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred biological activities:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Features Potential Applications References
Target Compound Pyrazolo[3,4-d]pyrimidinone - p-Tolyl (1-position)
- Furan-2-ylmethyl-acetamide (N-terminus)
- Hydrogen-bonding via pyrimidinone and acetamide groups
- Moderate lipophilicity (p-tolyl)
Kinase inhibition, anticancer (inferred)
Example 83 (EP 4 374 877 A2) Pyrazolo[3,4-d]pyrimidine - Chromen-4-one
- Fluorophenyl and isopropoxy groups
- Enhanced π-π stacking (chromen-4-one)
- Fluorine improves metabolic stability
Anticancer (explicit in patent context)
Triazolo[1,5-a]pyrimidine (Flumetsulam) Triazolo[1,5-a]pyrimidine - Sulfonamide
- Difluorophenyl
- Sulfonamide enhances acidity
- Herbicidal activity via ALS inhibition
Agriculture (herbicide)
Triazole-Acetamide 1,2,4-Triazole - Furan-2-yl
- Sulfanyl-acetamide
- Anti-exudative activity linked to sulfanyl group
- Furan enhances solubility
Anti-inflammatory

Key Observations

Core Structure Influence: The pyrazolo[3,4-d]pyrimidinone core in the target compound is distinct from triazolo-pyrimidines (e.g., flumetsulam) or 1,2,4-triazoles (). Pyrazolo-pyrimidinones are more planar, favoring kinase active-site binding, whereas triazolo-pyrimidines are often optimized for herbicidal activity . The chromen-4-one substituent in Example 83 introduces additional aromaticity, likely improving DNA intercalation or kinase inhibition .

Substituent Effects :

  • The furan-2-ylmethyl group in the target compound contrasts with the sulfonamide in flumetsulam. While furan improves solubility, sulfonamide groups increase acidity, which may affect membrane permeability .
  • Fluorine substituents (e.g., in Example 83) enhance metabolic stability and electronegativity, which are absent in the target compound’s p-tolyl group .

Hydrogen Bonding and Solubility: The pyrimidinone and acetamide moieties in the target compound create hydrogen-bond donor/acceptor sites, critical for target engagement . This is less pronounced in flumetsulam, where sulfonamide dominates hydrogen bonding .

Biological Activity: The target compound’s lack of fluorine or chromen-4-one groups suggests a different therapeutic niche compared to Example 83. Its activity may hinge on pyrimidinone-mediated kinase inhibition rather than DNA damage . ’s triazole-acetamide derivatives exhibit anti-exudative activity, highlighting how minor structural changes (e.g., triazole vs. pyrazolo-pyrimidinone) redirect biological function .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

Answer: The synthesis involves sequential reactions to assemble the pyrazolo[3,4-d]pyrimidine core, followed by functionalization. Critical steps include:

  • Core Formation : Cyclization using reagents like phosphorus pentasulfide (for heterocyclic ring closure) under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Acetamide Linkage : Coupling via acyl chlorides or carbodiimide-mediated reactions (e.g., EDCI/HOBt) at controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
    Optimization requires monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of furan-2-ylmethylamine) to maximize yield.

Q. How can structural confirmation be achieved post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, pyrimidine carbonyl at ~170 ppm) .
  • X-ray Crystallography : Employ SHELX software (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. Hydrogen-bonding patterns (e.g., N–H···O interactions) can validate molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 394.45 for C20_{20}H18_{18}N4_4O3_3S) .

Advanced Research Questions

Q. How can contradictions in biological activity data across similar derivatives be resolved?

Answer: Contradictions often arise from substituent effects or assay variability. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically compare analogs (e.g., replacing p-tolyl with fluorophenyl or methoxyphenyl) to isolate electronic/steric influences .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC50_{50} validation) .
  • Computational Modeling : Dock the compound into target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina to predict binding modes and reconcile activity disparities .

Example SAR Table:

Substituent on PyrimidineBiological Activity (IC50_{50}, nM)Target Protein
p-Tolyl12.4 ± 1.2COX-2
4-Fluorophenyl8.7 ± 0.9EGFR
3-Methoxyphenyl23.1 ± 2.1COX-2

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal structure?

Answer:

  • Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., D for donor, A for acceptor). For example, a C(6) chain may form between pyrimidine N–H and furan O .
  • SHELX Refinement : Use SHELXL to refine H-atom positions and calculate hydrogen-bond distances (typically 2.7–3.2 Å for N–H···O) .
  • Thermal Ellipsoid Plots : Visualize anisotropic displacement parameters to assess thermal motion and bonding stability .

Q. How can stability under physiological conditions be evaluated for drug development?

Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quantify parent compound loss via LC-MS/MS .
  • Photostability : Expose to UV light (320–400 nm) and track photodegradation products using UV-Vis spectroscopy (λ~260 nm for pyrimidine absorbance) .

Q. What advanced techniques validate its interaction with enzymatic targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme (e.g., kinase) on a sensor chip and measure binding kinetics (kon_{on}/koff_{off}) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) by titrating the compound into the enzyme solution .
  • Fluorescence Quenching : Monitor tryptophan fluorescence quenching in the enzyme upon compound binding to estimate dissociation constants (Kd_d) .

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